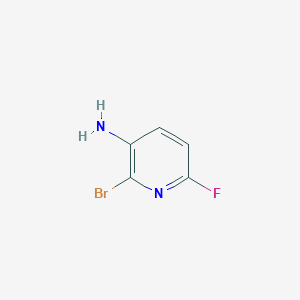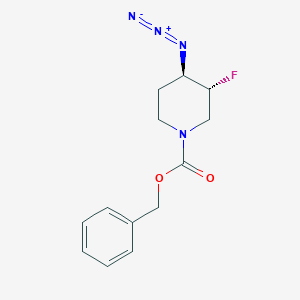![molecular formula C7H7BrN2 B1374999 3-Bromo-6,7-dihidro-5H-pirrolo[3,4-b]piridina CAS No. 905273-36-1](/img/structure/B1374999.png)
3-Bromo-6,7-dihidro-5H-pirrolo[3,4-b]piridina
Descripción general
Descripción
“3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a chemical compound with the molecular formula C7H7BrN2 . It is a brominated derivative of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives has been reported in several studies . These compounds are typically synthesized as part of a series of fused pyrimidine derivatives, which are evaluated as ATR inhibitors .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine consists of a pyrrolopyridine core with a bromine atom attached at the 3-position . The compound has a molecular weight of 199.05 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine include a molecular weight of 199.05 g/mol, a topological polar surface area of 24.9 Ų, and a XLogP3-AA value of 0.5 . The compound is a solid at room temperature .
Aplicaciones Científicas De Investigación
Farmacéuticos: Agentes antimicrobianos y antiinflamatorios
El andamiaje de pirrolopirazina, que incluye 3-Bromo-6,7-dihidro-5H-pirrolo[3,4-b]piridina, es conocido por su amplia gama de actividades biológicas. Los compuestos con esta estructura han demostrado potencial como agentes antimicrobianos y antiinflamatorios . Su capacidad para inhibir el crecimiento microbiano y reducir la inflamación los convierte en valiosos en el desarrollo de nuevos medicamentos.
Investigación antiviral
Este compuesto también se ha asociado con actividades antivirales. Sus características estructurales le permiten interactuar con componentes virales, lo que podría conducir al desarrollo de nuevos fármacos antivirales .
Aplicaciones antifúngicas
Similar a sus propiedades antimicrobianas, This compound ha mostrado promesa en la investigación antifúngica. Su eficacia contra patógenos fúngicos se puede aprovechar para crear nuevos tratamientos antifúngicos .
Propiedades antioxidantes
La capacidad del compuesto para actuar como antioxidante es otra aplicación significativa. Al neutralizar los radicales libres, puede contribuir a la prevención de enfermedades relacionadas con el estrés oxidativo .
Inhibición de tumores y quinasas
En la investigación del cáncer, este compuesto ha demostrado actividades antitumorales y la capacidad de inhibir las quinasas, que son enzimas que desempeñan un papel crucial en la señalización y proliferación celular. Esto lo convierte en un candidato para la investigación de la terapia del cáncer .
Trastornos neurológicos y psiquiátricos
El compuesto tiene usos potenciales en el tratamiento o la prevención de trastornos neurológicos y psiquiátricos. Está involucrado en la orientación de los receptores muscarínicos de acetilcolina M4, que son importantes en el sistema nervioso central .
Direcciones Futuras
The future directions for research on 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives are likely to focus on their potential applications in cancer therapy. Given their ability to inhibit ATR kinase and display anti-tumor activity, these compounds could be further investigated for their therapeutic potential .
Análisis Bioquímico
Biochemical Properties
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1) and tropomyosin receptor kinases (TRKs) . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation, differentiation, and survival.
Cellular Effects
The effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by targeting TRKs, which are involved in the Ras/Erk, PLC-γ, and PI3K/Akt pathways . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as RIPK1 and TRKs, leading to the disruption of downstream signaling pathways . This inhibition can result in changes in gene expression and cellular responses, ultimately affecting cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a viable candidate for long-term studies
Dosage Effects in Animal Models
The effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal therapeutic window for its use.
Metabolic Pathways
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism can influence its efficacy and toxicity, making it essential to understand its metabolic pathways for better therapeutic application .
Transport and Distribution
The transport and distribution of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biological activity . Understanding these mechanisms is crucial for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can enhance its interaction with target biomolecules and improve its therapeutic potential.
Propiedades
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZGVJCHUMHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)